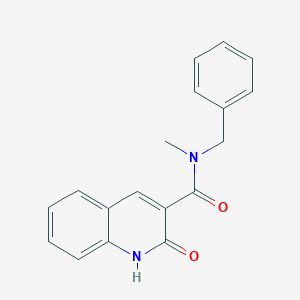![molecular formula C12H9BrCl2N2O2 B7471443 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP belongs to the class of pyridazinone compounds and has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is not fully understood. However, it has been proposed that 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and fibrosis in various animal models. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been found to improve glucose tolerance and insulin sensitivity in obese mice.
实验室实验的优点和局限性
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to have low toxicity and is well-tolerated in animals. However, the main limitation of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one. One potential application of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to have potential as an anti-cancer agent and may be useful in the treatment of various types of cancer. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one may have applications in the treatment of metabolic disorders, such as obesity and diabetes. Further studies are needed to fully understand the mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one and its potential therapeutic applications.
Conclusion:
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is a promising compound that has been found to exhibit a wide range of biological activities. It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and metabolic disorders. Further studies are needed to fully understand the mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one and its potential applications in medicine.
合成方法
The synthesis of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one involves a multi-step process that starts with the reaction of 3-bromoanisole with ethylene oxide to form 2-(2-bromoethoxy)anisole. This intermediate is then reacted with 4,5-dichloropyridazin-3-one in the presence of a base to yield 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one. The overall yield of this process is around 40%.
科学研究应用
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-fibrotic, and anti-oxidant properties. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce oxidative stress in various cell types. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
属性
IUPAC Name |
2-[2-(3-bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrCl2N2O2/c13-8-2-1-3-9(6-8)19-5-4-17-12(18)11(15)10(14)7-16-17/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTAGCCGNQZNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)

![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)